2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethoxyphenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.
Methylation: The methyl group can be introduced at the 8-position through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-methanol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the ethoxy and methyl substitutions, resulting in different biological activities.
8-Methylquinoline-4-carboxylic acid: Lacks the ethoxyphenyl group, affecting its interaction with biological targets.
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxy group increases its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCBYFVADJGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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